

Application Notes and Protocols for Studying AMP-Protein Interactions Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Adenosine monophosphate	
Cat. No.:	B7812329	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique that provides atomic-resolution information on molecular structure, dynamics, and interactions in solution. Its ability to probe weak and transient interactions makes it exceptionally well-suited for studying the binding of small molecules like **adenosine monophosphate** (AMP) to protein targets. AMP and its derivatives, such as cyclic AMP (cAMP), are crucial signaling molecules involved in regulating numerous cellular processes, including metabolism, gene transcription, and cell growth.[1][2] Understanding how these molecules interact with their protein partners is fundamental for basic research and for the development of novel therapeutics.

These application notes provide detailed protocols and data presentation guidelines for key NMR experiments used to characterize AMP-protein binding, from initial hit identification and binding site mapping to the quantitative determination of binding affinity.

Background: Key AMP Signaling Pathways

AMP and its derivatives are central to two major signaling pathways: the cyclic AMP (cAMP) pathway and the AMP-activated protein kinase (AMPK) pathway.

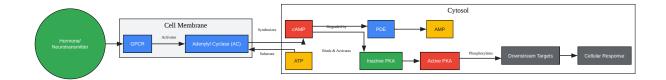


Methodological & Application

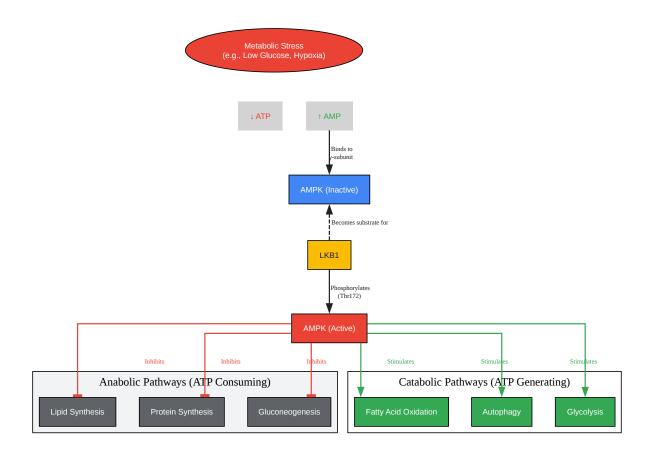
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1. Cyclic AMP (cAMP) Signaling Pathway cAMP is a ubiquitous second messenger that mediates the cellular response to a wide variety of extracellular signals, such as hormones and neurotransmitters.[3] The pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), which activates adenylyl cyclase (AC) to produce cAMP from ATP. The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates numerous downstream target proteins, leading to a cellular response. The signal is terminated by the degradation of cAMP to AMP by phosphodiesterases (PDEs).

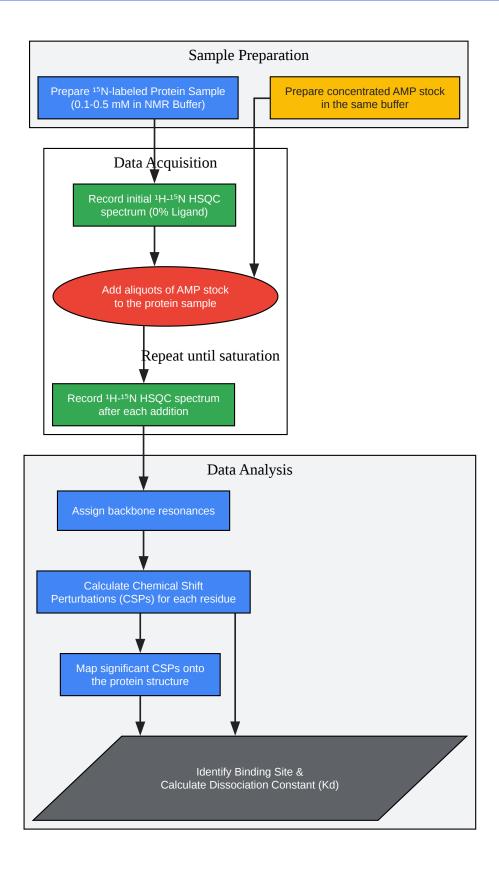




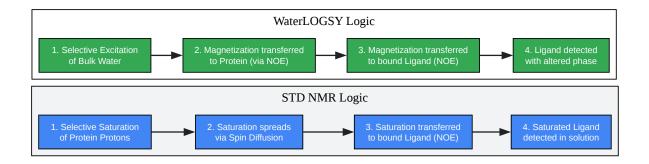












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References

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- 2. researchgate.net [researchgate.net]
- 3. The Cyclic AMP Pathway PMC [pmc.ncbi.nlm.nih.gov]
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